Cas no 2137624-19-0 (4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid)

4-Amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring both amino and carboxylic acid functional groups, making it a versatile intermediate for synthetic chemistry applications. The pent-4-en-2-yl substituent introduces an unsaturated hydrocarbon chain, enabling further functionalization via olefin chemistry. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can be leveraged to develop bioactive molecules. The presence of reactive sites allows for selective modifications, facilitating the synthesis of heterocyclic compounds and tailored derivatives. Its well-defined structure and functional group compatibility make it a valuable building block for medicinal chemistry and material science applications.
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid structure
2137624-19-0 structure
Product name:4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No:2137624-19-0
MF:C9H13N3O2
MW:195.218421697617
CID:5802876
PubChem ID:165789220

4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
    • EN300-1112995
    • 2137624-19-0
    • Inchi: 1S/C9H13N3O2/c1-3-4-6(2)12-5-7(10)8(11-12)9(13)14/h3,5-6H,1,4,10H2,2H3,(H,13,14)
    • InChI Key: SYPHEAGJLITOOR-UHFFFAOYSA-N
    • SMILES: OC(C1C(=CN(C(C)CC=C)N=1)N)=O

Computed Properties

  • Exact Mass: 195.100776666g/mol
  • Monoisotopic Mass: 195.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 81.1Ų

4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1112995-10g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1112995-0.05g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1112995-1.0g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0
1g
$1500.0 2023-06-09
Enamine
EN300-1112995-1g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1112995-5g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1112995-2.5g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1112995-0.1g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1112995-5.0g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0
5g
$4349.0 2023-06-09
Enamine
EN300-1112995-0.25g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1112995-0.5g
4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid
2137624-19-0 95%
0.5g
$1084.0 2023-10-27

Additional information on 4-amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Overview

4-Amino-1-(pent-4-en-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2137624-19-0) is a fascinating compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical versatility. The structure of 4-amino-pentenyl-pyrazole-carboxylic acid incorporates a pyrazole ring, an amino group, and a pentenyl substituent, making it a unique scaffold for further functionalization and exploration.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-amino-pentenyl-pyrazole-carboxylic acid through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield but also improve the purity of the compound, making it more suitable for downstream applications. Researchers have also explored the use of green chemistry principles to minimize environmental impact during the synthesis process.

The chemical properties of 4-amino-pentenyl-pyrazole-carboxylic acid are highly dependent on its functional groups. The pyrazole ring exhibits aromaticity, which contributes to its stability and reactivity. The amino group imparts nucleophilic character, while the pentenyl substituent introduces unsaturation and potential for conjugation. These features make the compound an excellent candidate for further modifications, such as alkylation, acylation, or cyclization reactions.

From a biological standpoint, 4-amino-pentenyl-pyrazole-carboxylic acid has shown promising activity in recent studies. For instance, researchers have investigated its potential as an anti-inflammatory agent by evaluating its ability to inhibit cyclooxygenase (COX) enzymes. Results indicate that this compound exhibits moderate COX-inhibitory activity, suggesting its potential as a lead molecule for developing novel anti-inflammatory drugs.

In addition to its biological applications, 4-amino-pentenyl-pyrazole-carboxylic acid has also been explored in materials science. Its ability to form coordination complexes with metal ions has led to its use in designing new catalysts and sensors. For example, studies have demonstrated that this compound can act as a ligand in copper-based catalysts for selective oxidation reactions.

Another area of interest is the application of 4-amino-pentenyl-pyrazole-carboxylic acid in agrochemicals. Its structural similarity to certain natural products has prompted researchers to investigate its role as a plant growth regulator or pest deterrent. Preliminary experiments suggest that this compound may influence plant hormone signaling pathways, potentially leading to enhanced crop yields.

Despite its numerous advantages, the toxicity profile of 4-amino-pentenyl-pyrazole-carboxylic acid remains an important consideration for its safe use in various applications. Recent toxicological studies have assessed its acute and chronic toxicity in experimental models. Results indicate that at moderate doses, the compound exhibits low toxicity; however, further investigations are required to fully understand its long-term effects.

In conclusion, 4-amino-pentenyl-pyrazole-carboxylic acid (CAS No. 2137624-19-0) is a versatile compound with significant potential across multiple domains. Its unique structure enables diverse chemical modifications and biological activities, making it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in advancing scientific and technological frontiers.

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